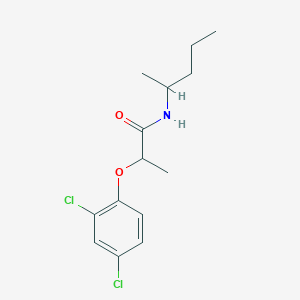
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide is a synthetic organic compound known for its applications in various scientific fields. It is characterized by the presence of a dichlorophenoxy group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with a suitable amide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a similar mode of action.
2,4-Dichlorophenoxypropionic acid: A compound with similar chemical properties and applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(1-methylbutyl)propanamide is unique due to its specific amide linkage and the presence of a methylbutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H19Cl2NO2 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-4-5-9(2)17-14(18)10(3)19-13-7-6-11(15)8-12(13)16/h6-10H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
HQPJVGJCWARKBZ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




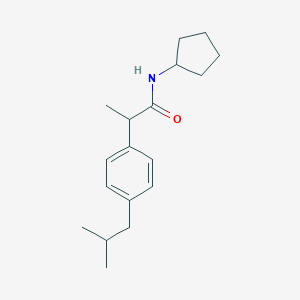
![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
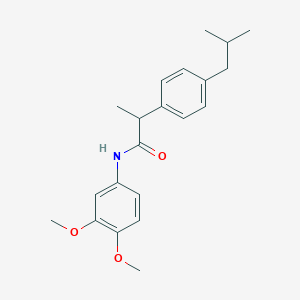

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

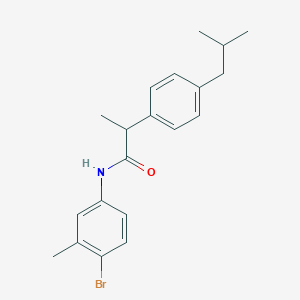
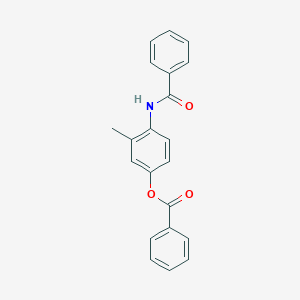

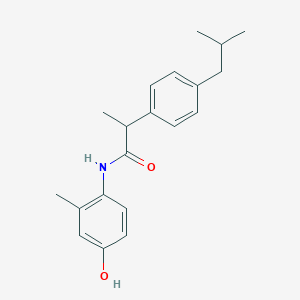
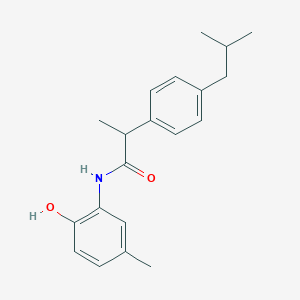
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
